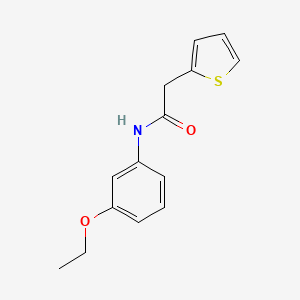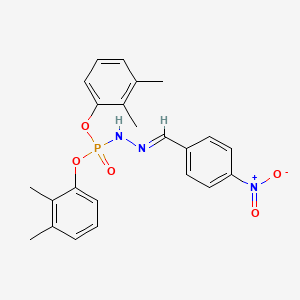
2-anilino-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-(4-ethoxyphenyl)benzamide, also known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by Novartis Pharma AG, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
2-anilino-N-(4-ethoxyphenyl)benzamide is a selective inhibitor of PKC, specifically targeting the PKC alpha, beta, and gamma isoforms. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
2-anilino-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of immune responses, and the prevention of neuroinflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-anilino-N-(4-ethoxyphenyl)benzamide is its high selectivity for PKC isoforms, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Additionally, its potential toxicity and off-target effects must be carefully considered when using it in in vitro and in vivo studies.
Direcciones Futuras
There are several potential future directions for research on 2-anilino-N-(4-ethoxyphenyl)benzamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the identification of biomarkers that can predict its efficacy and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and downstream signaling pathways.
Métodos De Síntesis
The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 2-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with aniline in the presence of a catalyst to form 2-anilino-N-(4-ethoxyphenyl)benzamide. The final product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2-anilino-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, proliferation, and differentiation.
Propiedades
IUPAC Name |
2-anilino-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVESCLSQXJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(4-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)

![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5859336.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)
![1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5859367.png)

![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)